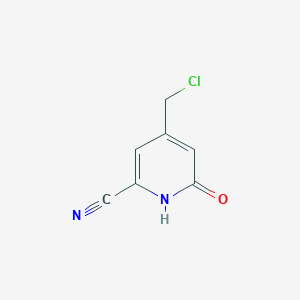
4-(Chloromethyl)-6-hydroxypyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-6-hydroxypyridine-2-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group at the 4-position, a hydroxyl group at the 6-position, and a carbonitrile group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-hydroxypyridine-2-carbonitrile typically involves the chloromethylation of 6-hydroxypyridine-2-carbonitrile. One common method includes the reaction of 6-hydroxypyridine-2-carbonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group at the 4-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-6-hydroxypyridine-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of various derivatives.
Oxidation Reactions: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde group.
Reduction Reactions: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of 6-oxo-pyridine-2-carbonitrile derivatives.
Reduction Reactions: Formation of 2-amino-4-(chloromethyl)-6-hydroxypyridine derivatives.
科学的研究の応用
4-(Chloromethyl)-6-hydroxypyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 4-(Chloromethyl)-6-hydroxypyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: Similar structure but lacks the hydroxyl and carbonitrile groups.
6-Hydroxypyridine-2-carbonitrile: Lacks the chloromethyl group.
4-(Chloromethyl)-2-pyridinecarbonitrile: Similar structure but lacks the hydroxyl group.
Uniqueness
4-(Chloromethyl)-6-hydroxypyridine-2-carbonitrile is unique due to the presence of all three functional groups (chloromethyl, hydroxyl, and carbonitrile) on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
特性
分子式 |
C7H5ClN2O |
|---|---|
分子量 |
168.58 g/mol |
IUPAC名 |
4-(chloromethyl)-6-oxo-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5ClN2O/c8-3-5-1-6(4-9)10-7(11)2-5/h1-2H,3H2,(H,10,11) |
InChIキー |
UDTOSFAIYZMWHF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(NC1=O)C#N)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







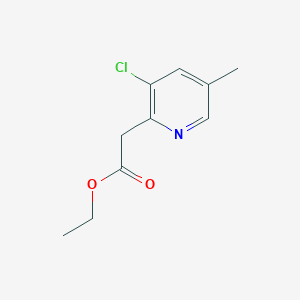
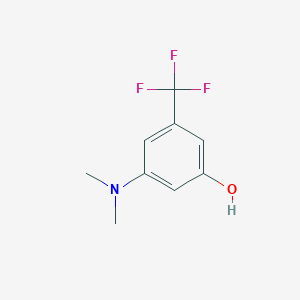
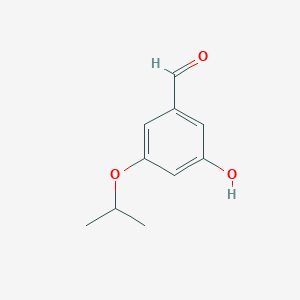

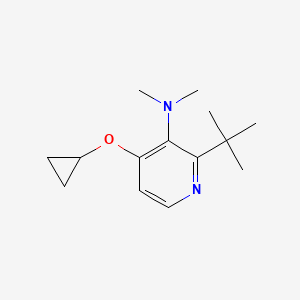
![(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B14851643.png)

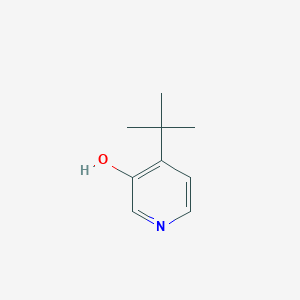
![[6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14851662.png)
